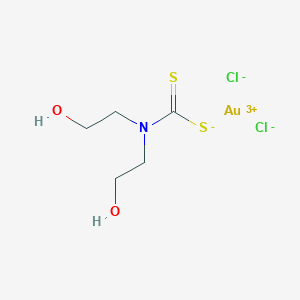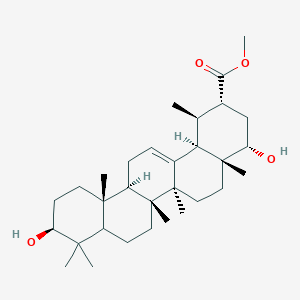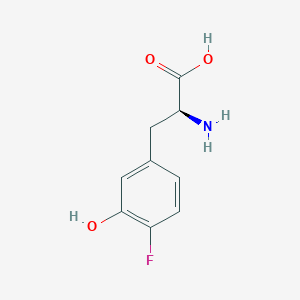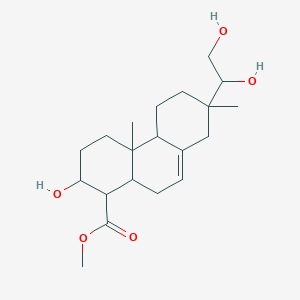
Wulingzhic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wulingzhic acid is a natural product that is found in the leaves of Schisandra chinensis. This compound has attracted the attention of scientists due to its potential therapeutic properties. Wulingzhic acid has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
作用機序
The mechanism of action of Wulingzhic acid is not fully understood. However, some studies have suggested that it may work by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It may also work by scavenging free radicals and inducing apoptosis in cancer cells.
生化学的および生理学的効果
Wulingzhic acid has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: Wulingzhic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Scavenging of free radicals: Wulingzhic acid has been shown to scavenge free radicals, which can cause oxidative stress and damage to cells.
3. Induction of apoptosis in cancer cells: Wulingzhic acid has been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
実験室実験の利点と制限
One of the advantages of using Wulingzhic acid in lab experiments is that it is a natural product that can be easily extracted from plant material. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using Wulingzhic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its therapeutic potential.
将来の方向性
There are several future directions for research on Wulingzhic acid. Some of these include:
1. Exploration of its therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
3. Development of novel drug delivery systems for Wulingzhic acid to improve its bioavailability and therapeutic efficacy.
4. Investigation of its potential as an anti-cancer agent in the treatment of various types of cancer.
Conclusion
Wulingzhic acid is a natural product that has attracted the attention of scientists due to its potential therapeutic properties. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Although its mechanism of action is not fully understood, research on Wulingzhic acid has the potential to lead to the development of novel therapies for a range of diseases.
合成法
Wulingzhic acid is a triterpenoid compound that can be extracted from the leaves of Schisandra chinensis. The extraction process involves using solvents such as ethanol and methanol to extract the compound from the plant material. The extract is then purified using chromatography techniques to obtain pure Wulingzhic acid.
科学的研究の応用
Wulingzhic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research that have been explored include:
1. Anti-inflammatory effects: Wulingzhic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Antioxidant effects: Wulingzhic acid has been shown to have antioxidant effects by scavenging free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
3. Anti-cancer effects: Wulingzhic acid has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of cancer.
特性
CAS番号 |
112750-03-5 |
|---|---|
製品名 |
Wulingzhic acid |
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC名 |
methyl 7-(1,2-dihydroxyethyl)-2-hydroxy-4a,7-dimethyl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O5/c1-19(16(23)11-21)8-6-13-12(10-19)4-5-14-17(18(24)25-3)15(22)7-9-20(13,14)2/h4,13-17,21-23H,5-11H2,1-3H3 |
InChIキー |
RNPQNGJMGAEYIT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
正規SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
同義語 |
wulingzhic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



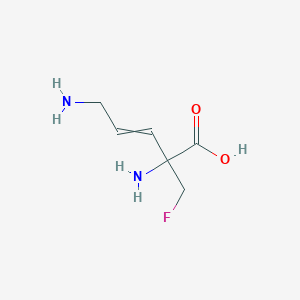
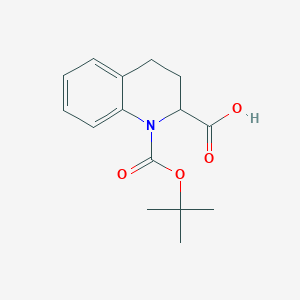
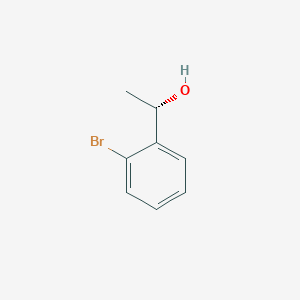
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
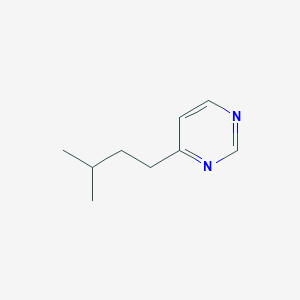
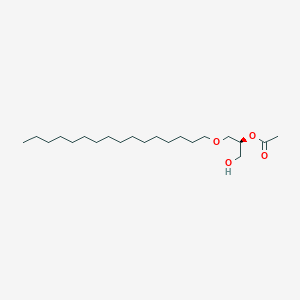
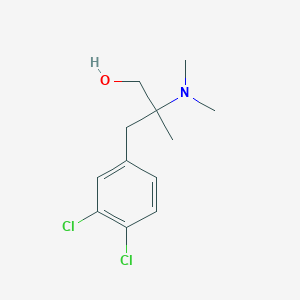
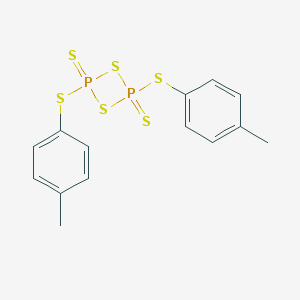
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
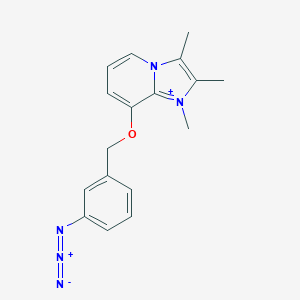
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
